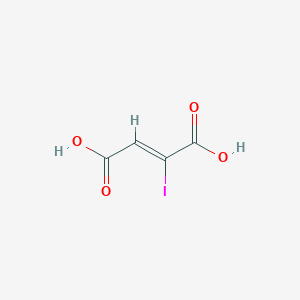

2-Butenedioic acid, 2-iodo-, (2Z)-

Description

Significance of Iodinated Unsaturated Dicarboxylic Acids in Contemporary Organic Synthesis

Iodinated unsaturated dicarboxylic acids, such as iodomaleic acid, represent a class of highly functionalized molecules that are valuable intermediates in modern organic synthesis. The significance of these compounds stems from the unique reactivity conferred by each of their functional groups.

The iodine substituent is a key feature, making the molecule a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. The carbon-iodine bond is the weakest of the carbon-halogen bonds, rendering it susceptible to a wide array of transformations. These include classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are cornerstones of synthetic chemistry for creating complex molecular architectures. The iodine atom can be substituted by various nucleophiles or participate in metal-catalyzed reactions, allowing for the introduction of new functional groups at a specific position.

The α,β-unsaturated carbonyl system provides additional reactive sites. The carbon-carbon double bond is electron-deficient due to the conjugation with two electron-withdrawing carboxyl groups. This activation makes the β-carbon electrophilic and susceptible to nucleophilic attack through conjugate addition, such as the Michael reaction. echemi.comyoutube.com This allows for the stereocontrolled formation of new carbon-carbon bonds.

The presence of two carboxylic acid groups provides handles for further derivatization. Dicarboxylic acids can be converted into esters, amides, acid chlorides, or anhydrides. qiboch.com They are also crucial monomers in the synthesis of polymers like polyesters and polyamides. qiboch.com The bifunctional nature of these molecules allows them to act as linkers or to form cyclic structures, such as lactones, under appropriate conditions. For instance, the synthesis of complex molecules like iotalamic acid, an X-ray contrast agent, involves iodination of a dicarboxylic acid derivative as a key step. google.com

Historical Perspective on the Exploration of Alpha-Halo-Alpha,Beta-Unsaturated Carboxylic Acids

The study of α-halo-α,β-unsaturated carboxylic acids is built upon more than a century of foundational work in organic chemistry. The synthesis of α,β-unsaturated carboxylic acids became widely accessible in the late 19th and early 20th centuries through condensation reactions like the Knoevenagel condensation and Perkin reaction. A report from 1910 notes that the synthesis of some unsaturated acids was known for over 130 years prior. koyonchem.com

Simultaneously, methods for the halogenation of carboxylic acids were being developed. The Hell-Volhard-Zelinsky reaction, discovered in the 1880s, provided a reliable method for the α-halogenation of carboxylic acids, creating α-halo acids that are themselves important synthetic intermediates. nih.gov

The combination of these functionalities—an alkene and a halogen on the same carbon as a carboxyl group—created a new class of reactive compounds. Early efforts to synthesize related iodinated dicarboxylic acids, such as di-iodofumaric acid (the E-isomer of di-iodobutenedioic acid), were reported as early as 1907, highlighting the long-standing interest in these structures. vulcanchem.com These early syntheses often involved the addition of iodine to acetylenedicarboxylic acid. vulcanchem.com

Another relevant historical pathway is the chemistry of cyclic anhydrides. Maleic anhydride (B1165640), the parent anhydride of the title compound, readily reacts with water in a hydrolysis reaction to form maleic acid. qiboch.comkoyonchem.comoecd.orgzbaqchem.comzbaqchem.comxiangyuch.com This classic transformation suggests that iodomaleic anhydride, if synthesized, would serve as a direct precursor to iodomaleic acid. The conversion of maleic acid back to its anhydride by heating to remove water is also a well-established industrial process, though it can be complicated by isomerization to the more stable fumaric acid. google.com

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-iodobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGXNOIJUVCRJ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\I)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801023302 | |

| Record name | (2Z)-2-Iodo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-68-5 | |

| Record name | (2Z)-2-Iodo-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-2-Iodo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801023302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Butenedioic Acid, 2 Iodo , 2z and Its Analogues

Stereoselective and Regioselective Iodination Techniques for Butenedioic Acid Systems

The introduction of an iodine atom onto the butenedioic acid backbone with specific (2Z)-stereochemistry requires careful control of reaction conditions and choice of reagents. Both direct and indirect methods are considered for this transformation.

Direct Halogenation Approaches and Control of (2Z)-Stereochemistry

Direct iodination of maleic acid, the (Z)-isomer of butenedioic acid, to achieve the target compound is a challenging endeavor. Electrophilic addition of iodine (I₂) to an alkene typically proceeds through a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack, often by the iodide ion or solvent, leads to an anti-addition product. In the case of maleic acid, this would result in the formation of 2,3-diiodosuccinic acid, not the desired vinylic iodide. wikipedia.org The electron-withdrawing nature of the two carboxylic acid groups deactivates the double bond towards electrophilic attack, often requiring harsh reaction conditions which can lead to a mixture of products and lack of stereocontrol.

To achieve the desired substitution, alternative iodinating agents and reaction pathways are necessary. Reagents that can generate a more electrophilic iodine species or proceed through a different mechanism might be required. For instance, the use of iodine in the presence of an oxidizing agent can generate iodonium (I+) species, but controlling the regioselectivity and preventing addition reactions remains a significant hurdle. Radical addition of iodine to the double bond is another possibility, but these reactions are often not stereoselective and can lead to a mixture of (E) and (Z) isomers. nih.gov

Conversion of Precursors to 2-Butenedioic Acid, 2-iodo-, (2Z)-

Given the challenges of direct iodination, the conversion of carefully chosen precursors represents a more viable strategy for the synthesis of (Z)-2-iodomaleic acid.

The most promising route to (Z)-2-iodomaleic acid involves the stereoselective functionalization of an alkyne precursor, namely butynedioic acid (acetylenedicarboxylic acid). wikipedia.org The triple bond of butynedioic acid can undergo various addition reactions to yield stereodefined alkenes.

A key strategy is the syn-hydroiodination of butynedioic acid. The addition of hydrogen iodide (HI) across the triple bond can, in principle, yield the desired product. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the substrate. For electron-deficient alkynes like butynedioic acid, radical additions are possible but often lack stereocontrol. Ionic additions, on the other hand, can be more selective. The development of catalytic systems that favor the syn-addition of HI would be crucial for obtaining the (Z)-isomer.

Another powerful approach is the halometalation of butynedioic acid or its esters, followed by protonolysis. For example, a hydroboration-iodination sequence could be envisioned. However, traditional hydroboration of terminal alkynes followed by iodination typically leads to the anti-Markovnikov (E)-alkenyl iodide. More contemporary methods, such as silver-catalyzed hydroalkylation of terminal conjugated alkynes, have shown high Z-selectivity. nih.gov Adapting such a methodology to a hydroiodination reaction could provide a pathway to the target molecule.

A highly relevant strategy is the oxidative iodination of diynes. For instance, the reaction of 1,4-diarylbuta-1,3-diynes with N-iodosuccinimide (NIS) has been shown to produce (Z)-2,3-diiodo-1,4-diarylbut-2-ene-1,4-diones with high stereoselectivity. researchgate.net This suggests that a similar reaction with butynedioic acid or its diester, followed by selective reduction of one of the iodine atoms, could be a feasible, albeit multi-step, approach.

| Precursor | Reagents and Conditions | Key Transformation | Expected Product | Stereoselectivity Control |

|---|---|---|---|---|

| Butynedioic acid | HI, specific catalyst system | syn-Hydroiodination | (2Z)-2-Iodo-2-butenedioic acid | Catalyst-controlled syn-addition |

| Butynedioic acid diester | 1. N-Iodosuccinimide (NIS) 2. Selective reduction (e.g., with a mild reducing agent) | Di-iodination followed by mono-reduction | (2Z)-2-Iodo-2-butenedioic acid diester | Stereoselectivity of the initial di-iodination step |

The synthesis of (Z)-2-iodomaleic acid can also be envisioned through the interconversion of other functional groups on the butenedioic acid framework.

One potential method is a Finkelstein-type reaction , where a more readily available halo-substituted maleic acid, such as (Z)-2-bromo-2-butenedioic acid, is treated with an iodide salt (e.g., NaI or KI). This nucleophilic substitution reaction would replace the bromine atom with iodine. The success of this reaction would depend on the relative bond strengths and the reaction conditions, which must be carefully chosen to avoid isomerization of the double bond or other side reactions.

Another approach could involve the conversion of a different functional group. For example, if a suitable precursor with a leaving group other than a halide at the 2-position could be synthesized, it could potentially be displaced by an iodide nucleophile.

Synthesis of Diester and Anhydride (B1165640) Derivatives of 2-Butenedioic Acid, 2-iodo-, (2Z)-

The dicarboxylic acid moiety of (Z)-2-iodomaleic acid allows for the synthesis of various derivatives, such as diesters and anhydrides, which can be important for subsequent transformations or for modifying the physicochemical properties of the molecule.

Esterification Strategies for Dicarboxylic Acid Moieties

The conversion of the two carboxylic acid groups of (Z)-2-iodomaleic acid into ester groups can be achieved through several standard esterification methods.

The Fischer-Speier esterification is a common and straightforward method. chemguide.co.ukkhanacademy.org This reaction involves heating the dicarboxylic acid in an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is an equilibrium process, and the use of a large excess of the alcohol helps to drive the reaction towards the formation of the diester. The water formed during the reaction can also be removed, for example, by azeotropic distillation using a Dean-Stark apparatus, to further shift the equilibrium. researchgate.net

| Reactants | Catalyst | Conditions | Product |

|---|---|---|---|

| (Z)-2-Iodo-2-butenedioic acid, Excess Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl (catalytic amount) | Heating (reflux) | Dialkyl (2Z)-2-iodo-2-butenedioate |

Alternatively, the dicarboxylic acid can be first converted to a more reactive derivative, such as a diacyl chloride . This can be achieved by treating the diacid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting diacyl chloride is highly reactive and will readily react with an alcohol, even at room temperature, to form the corresponding diester in an irreversible reaction. This two-step process is often preferred for more sensitive substrates or when the alcohol is too precious to be used in large excess. chemguide.co.uk

Synthesis of 2-Iodomaleic Anhydride

The formation of a cyclic anhydride from a dicarboxylic acid is possible if the resulting ring is stable, typically a five- or six-membered ring. Maleic acid readily forms maleic anhydride, a five-membered ring, upon heating. quimicaorganica.org It is therefore plausible that (Z)-2-iodo-2-butenedioic acid can be converted to 2-iodomaleic anhydride through a dehydrative cyclization.

This transformation would likely require heating, possibly in the presence of a dehydrating agent such as acetic anhydride or a carbodiimide, to facilitate the removal of a molecule of water. quimicaorganica.orglibretexts.org The general principle of forming substituted maleic anhydrides from the corresponding diacids is well-established. nih.govorganic-chemistry.org

The reaction would proceed via an intramolecular nucleophilic acyl substitution, where one carboxylic acid group attacks the other, leading to the cyclic anhydride. The presence of the iodine atom may influence the reactivity of the carboxylic acid groups, but is not expected to prevent the cyclization.

Formation of Cyclic and Mixed Anhydrides

The conversion of 2-butenedioic acid, 2-iodo-, (2Z)- into its corresponding cyclic or mixed anhydrides is a critical step for activating the carboxyl groups for further reactions, such as polymerization or esterification. While literature specifically detailing the anhydride formation for the 2-iodo derivative is limited, the synthesis can be extrapolated from well-established methods for dicarboxylic acids, particularly its parent compound, maleic acid. archive.orgwikipedia.org

Cyclic Anhydride Formation: The intramolecular dehydration of (2Z)-2-iodobut-2-enedioic acid would yield 3-iodo-2,5-furandione, the cyclic anhydride. This transformation is typically achieved by heating the dicarboxylic acid, often with a chemical dehydrating agent to facilitate the removal of water and prevent the reverse reaction. youtube.comlibretexts.org The choice of reagent is crucial to avoid unwanted side reactions, especially given the presence of the reactive carbon-iodine bond and the double bond. Common laboratory and industrial methods for creating cyclic anhydrides from their corresponding dicarboxylic acids are summarized below.

Table 1: Common Methods for Cyclic Anhydride Synthesis from Dicarboxylic Acids

| Dehydrating Agent | General Conditions | Notes |

|---|---|---|

| Heat (Thermal Dehydration) | Heating the dicarboxylic acid above its melting point. | A straightforward method, but can sometimes require high temperatures that may lead to degradation or isomerization. archive.org |

| Acetic Anhydride | Refluxing the dicarboxylic acid with acetic anhydride. | A very common and effective laboratory method; the acetic acid byproduct is volatile and easily removed. wikipedia.org |

| Acetyl Chloride | Reaction with the dicarboxylic acid, often at room temperature or with gentle heating. | A highly reactive agent that readily forms the anhydride. |

| Thionyl Chloride (SOCl₂) | Reaction with the dicarboxylic acid. | Also used to form acyl chlorides, but can promote anhydride formation. |

| Phosphorus Pentoxide (P₂O₅) | Strong dehydrating agent, used with heating. | Effective but can be harsh and difficult to handle. |

Mixed Anhydride Formation: Mixed or unsymmetrical anhydrides are valuable reactive intermediates. wikipedia.org A standard method for their synthesis involves the reaction of a carboxylate salt with a different acyl chloride. youtube.comlibretexts.org To prepare a mixed anhydride of (2Z)-2-iodobut-2-enedioic acid, one of its carboxyl groups would first be deprotonated to form a carboxylate. This is then reacted with a suitable acyl chloride (R-COCl). This method allows for controlled synthesis, preventing the formation of a mixture of symmetrical anhydrides that can occur when two different carboxylic acids are dehydrated together. youtube.com

Table 2: General Synthesis of Mixed Anhydrides

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Carboxylic Acid 1 + Base (e.g., pyridine (B92270), triethylamine) | Carboxylate Salt | Generates the nucleophile. |

| 2 | Carboxylate Salt + Acyl Chloride (from Carboxylic Acid 2) | Mixed Anhydride + Salt | Forms the asymmetric anhydride via nucleophilic acyl substitution. libretexts.org |

Emerging Green Chemistry Approaches in the Synthesis of Iodinated Unsaturated Acids

The principles of green chemistry, which encourage the reduction of hazardous substances and waste, are increasingly influencing the synthesis of specialty chemicals. For iodinated unsaturated acids, this involves developing catalyst systems that are more environmentally benign and utilizing sustainable starting materials.

Recent research has focused on moving away from heavy metal catalysts toward organocatalytic or even catalyst-free systems for halogenation reactions.

Organocatalytic Iodination: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For iodination, methods have been developed for activated aromatic compounds using a combination of an iodine source, like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), and a thiourea-based organocatalyst. The thiourea (B124793) catalyst activates the iodine source, facilitating a mild and highly regioselective iodination. organic-chemistry.org While demonstrated on aromatic systems, the principles of activating an iodine source with an organocatalyst could be adapted for the direct iodination of the double bond in butenedioic acid.

Catalyst-Free Iodination: Transition-metal-free methods represent a significant green advancement. One notable approach is the decarboxylative iodination of certain aromatic and α,β-unsaturated carboxylic acids. acs.orgacs.org These reactions can proceed simply by using molecular iodine (I₂), sometimes promoted by a simple base, avoiding the need for any metal catalyst. acs.org While this method results in the replacement of a carboxyl group with iodine, it highlights the potential for metal-free C-I bond formation.

Enzymatic Iodination: Biocatalysis offers a highly selective and green route for chemical synthesis. A study demonstrated the enzymatic iodination of maleic acid salts using lactoperoxidase. researchgate.net In this process, the enzyme catalyzed the addition of iodine across the double bond to produce 2,3-diiodosuccinic acid salts. researchgate.net Although this is an addition reaction rather than the desired substitution to form the vinylic iodide, it underscores the potential of using enzymes for C-I bond formation on this substrate under mild, aqueous conditions.

Solvent Minimization: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Two effective strategies for this are microwave-assisted synthesis and mechanochemistry (solvent-free synthesis).

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and fewer side products. tandfonline.comnih.gov This technique directly heats the reactants, leading to efficient energy transfer. nih.gov It has been successfully applied to the synthesis of cyclic imides from anhydrides and could be applicable to the dehydration of (2Z)-2-iodobut-2-enedioic acid. tandfonline.comasianpubs.org

Mechanochemistry (Solvent-Free Grinding): Reactions can be conducted by grinding solid reactants together in a ball mill or with a simple mortar and pestle, completely eliminating the need for a solvent. rsc.orgpsu.edu This solvent-free approach reduces waste and can lead to the formation of products that are difficult to obtain from solution-based methods. scirp.org

Renewable Feedstock Utilization: The sustainability of a chemical process can be greatly enhanced by using renewable starting materials instead of petrochemicals. The precursor to the target molecule, butenedioic acid (as maleic acid), can be efficiently produced from biomass-derived platform chemicals, most notably furfural (B47365). researchgate.netrsc.org Furfural is commercially produced from agricultural residues like corncobs and sawdust. rsc.org Numerous catalytic pathways have been developed to oxidize furfural to maleic acid or its anhydride, providing a sustainable route to the parent structure of the target compound. rsc.orgacs.orgchemistryviews.org

Table 3: Selected Green Routes for Maleic Acid/Anhydride from Biomass-Derived Furfural

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Photoenzymatic Cascade | O₂ | Combines photocatalysis with enzymes for a high-yield, one-pot synthesis of maleic acid from furfural. | rsc.org |

| Betaine hydrochloride | H₂O₂ | Efficient conversion of furfural to maleic and fumaric acid. | ncsu.edu |

| KBr/g-C₃N₄ | H₂O₂ | A heterogeneous catalyst system for the one-step, liquid-phase conversion of furfural to maleic acid. | ncsu.edu |

| Vanadium Phosphorous Oxide (VPO) | Air | Efficient gas-phase oxidation of furfural to maleic anhydride using a stable, selective catalyst. | chemistryviews.org |

| Deep Eutectic Solvent (DES) | H₂O₂ | The DES acts as both a green solvent and a catalyst for the oxidation of furfural. | researchgate.net |

Elucidating Reactivity and Reaction Mechanisms of 2 Butenedioic Acid, 2 Iodo , 2z

Reactivity of the Vinylic Iodine Substituent

The iodine atom attached to the carbon-carbon double bond is a key functional group that dictates much of the compound's reactivity. Its ability to act as a leaving group and participate in various metal-catalyzed reactions makes it a valuable handle for molecular elaboration.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The vinylic iodide moiety of (2Z)-2-iodobut-2-enedioic acid and its derivatives is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgwikipedia.orgorganic-chemistry.org Vinyl iodides are particularly reactive in Sonogashira couplings due to the relatively weak C-I bond, often allowing for milder reaction conditions compared to other vinyl halides. wikipedia.org While specific examples with (2Z)-2-iodobut-2-enedioic acid are not extensively documented in readily available literature, the general reactivity of vinyl iodides suggests its utility in synthesizing enyne-containing dicarboxylic acids.

Heck Reaction: The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and can be applied to vinyl iodides. The reaction typically proceeds with high stereoselectivity.

Suzuki Coupling: The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. nih.gov This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. nih.gov The vinylic iodide of (2Z)-2-iodobut-2-enedioic acid derivatives can readily participate in Suzuki couplings, allowing for the introduction of various aryl or vinyl substituents.

| Cross-Coupling Reaction | Catalyst System | Coupling Partner | General Product |

| Sonogashira Coupling | Palladium complex, Copper(I) co-catalyst | Terminal Alkyne | Alkynyl-butenedioic acid derivative |

| Heck Reaction | Palladium catalyst, Base | Alkene | Alkenyl-butenedioic acid derivative |

| Suzuki Coupling | Palladium catalyst, Base | Organoboron compound | Aryl/Vinyl-butenedioic acid derivative |

Nucleophilic Displacements of the Iodine Moiety

The direct nucleophilic substitution of the vinylic iodine in (2Z)-2-iodobut-2-enedioic acid is generally challenging. Vinylic halides are known to be less reactive towards traditional SN1 and SN2 reactions compared to their saturated counterparts. However, under specific conditions, such as with the use of highly reactive nucleophiles or through metal-catalyzed pathways, displacement of the iodide can be achieved. For instance, the reaction of iodo-maleic anhydride (B1165640) with certain nucleophiles can lead to substitution products, although such reactions are not commonplace.

Oxidative and Reductive Transformations at the Iodinated Center

The iodine atom in (2Z)-2-iodobut-2-enedioic acid can undergo both oxidative and reductive transformations. Oxidative addition to low-valent transition metals, such as palladium(0) or gold(I), is a key step in many cross-coupling reactions. nih.govrsc.org This process involves the insertion of the metal into the carbon-iodine bond, forming an organometallic intermediate that can then undergo further reactions.

Reduction of the vinylic iodide can be achieved using various reducing agents. For instance, hydroiodic acid (HI) is a known reducing agent that can be used for the reduction of various functional groups, and its in-situ regeneration from iodine has been reported. nih.govnih.gov The reduction of the C-I bond in (2Z)-2-iodobut-2-enedioic acid would lead to maleic acid.

Reactivity of the Carbon-Carbon Double Bond

The electron-deficient nature of the carbon-carbon double bond in (2Z)-2-iodobut-2-enedioic acid, due to the presence of two electron-withdrawing carboxylic acid groups and the iodine atom, makes it susceptible to both electrophilic and nucleophilic attack, as well as participation in cycloaddition reactions.

Electrophilic and Nucleophilic Additions to the Alkene Linkage

Electrophilic Addition: While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, particularly with strong electrophiles. libretexts.orglibretexts.orgsavemyexams.comyoutube.com The addition of hydrogen halides (HX), for example, would proceed via a carbocation intermediate. The regioselectivity of such an addition would be influenced by the electronic effects of the substituents.

Nucleophilic Addition: The electron-withdrawing nature of the carboxyl groups makes the double bond susceptible to nucleophilic conjugate addition (Michael addition). This type of reaction is characteristic of α,β-unsaturated carbonyl compounds. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon of the double bond.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction: The double bond in (2Z)-2-iodobut-2-enedioic acid and its derivatives, particularly the anhydride form (iodomaleic anhydride), can act as a dienophile in Diels-Alder reactions. wikipedia.orgwikipedia.orgiitk.ac.inwvu.edulibretexts.orglibretexts.org This [4+2] cycloaddition reaction with a conjugated diene leads to the formation of a six-membered ring. The presence of the electron-withdrawing iodine and anhydride functionalities enhances the dienophilic reactivity.

| Diene | Dienophile | Reaction Type | Product |

| Conjugated Diene | 2-Iodo-maleic anhydride | Diels-Alder [4+2] Cycloaddition | Substituted cyclohexene (B86901) dicarboxylic anhydride |

1,3-Dipolar Cycloadditions: The electron-deficient alkene can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgslideshare.netyoutube.comnumberanalytics.com These reactions, involving a 1,3-dipole such as an azide (B81097) or a nitrone, lead to the formation of five-membered heterocyclic rings. This provides a versatile route to highly functionalized heterocyclic compounds.

Stereochemical Control in Alkene Functionalization

The functionalization of the carbon-carbon double bond in 2-iodo-(2Z)-2-butenedioic acid is governed by the principles of stereochemistry, where the existing (Z)-configuration and the electronic nature of the substituents dictate the spatial arrangement of atoms in the product. Reactions at the alkene can be categorized as either stereoselective, where one stereoisomer is formed preferentially over others, or stereospecific, where the stereochemistry of the starting material determines the stereochemistry of the product without the formation of other stereoisomers. masterorganicchemistry.com

The presence of two electron-withdrawing carboxylic acid groups and an iodine atom makes the alkene electron-deficient. This electronic characteristic influences the mechanism of electrophilic additions. For instance, the halogenation of alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. In the case of 2-iodo-(2Z)-2-butenedioic acid, the addition of a halogen like bromine would be expected to proceed with a degree of stereocontrol, influenced by the steric hindrance and electronic effects of the existing substituents.

Furthermore, reactions such as dihydroxylation or epoxidation would also exhibit stereochemical preferences. For example, epoxidation with a peroxy acid, followed by ring-opening, can lead to the formation of diols with specific stereochemistry. The initial epoxidation would likely occur from the less sterically hindered face of the alkene.

Radical additions to the alkene could also be a viable functionalization strategy. The regioselectivity and stereoselectivity of such reactions would be influenced by the stability of the resulting radical intermediates. researchgate.netnih.gov The stereochemical outcome of any functionalization is crucial for the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is critical for their function. rsc.org

Transformations of the Dicarboxylic Acid Moieties

The two carboxylic acid groups in 2-iodo-(2Z)-2-butenedioic acid are key functional handles that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this compound. These transformations primarily involve nucleophilic acyl substitution, decarboxylation, and intramolecular cyclization reactions.

Nucleophilic Acyl Substitution Reactions of 2-Iodobutenedioic Acid Derivatives

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, where a nucleophile replaces the leaving group attached to the acyl carbon. pressbooks.pub The reactivity of the derivatives of 2-iodo-(2Z)-2-butenedioic acid in these reactions is a critical aspect of their chemistry.

Formation of Amides, Esters, and Acid Halides

The dicarboxylic acid can be converted into a range of derivatives, including amides, esters, and acid halides, through various established synthetic methods.

Acid Halides: The conversion of the carboxylic acid groups to acid halides, typically acid chlorides, is a common first step to increase the reactivity of the acyl carbon. pearson.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation, converting both carboxyl groups to their corresponding acid chlorides. pressbooks.publibretexts.orglibretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromides. pressbooks.pub

Esters: Esters can be synthesized directly from the dicarboxylic acid through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. youtube.comresearchgate.net Alternatively, and often more efficiently, esters can be prepared by reacting the corresponding acid halide with an alcohol, a reaction that is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen halide byproduct. pressbooks.pubyoutube.com

Amides: Amides are synthesized by reacting the dicarboxylic acid or its more reactive derivatives with ammonia (B1221849) or primary or secondary amines. nih.govorganic-chemistry.org The direct reaction of the carboxylic acid with an amine requires high temperatures to drive off the water formed. A more common laboratory method involves the reaction of the acid halide with an amine. pressbooks.publibretexts.org This reaction is generally rapid at room temperature and often employs two equivalents of the amine, one to act as the nucleophile and the other to neutralize the HCl produced. pressbooks.pubkhanacademy.org

| Derivative | Reagent for Formation from Carboxylic Acid | Reagent for Formation from Acid Halide |

| Acid Chloride | SOCl₂, (COCl)₂ | N/A |

| Ester | R'OH, H⁺ (Fischer Esterification) | R'OH, pyridine |

| Amide | R'₂NH, heat | R'₂NH (2 equivalents) |

Table 1: Common Reagents for the Formation of 2-Iodo-(2Z)-2-butenedioic Acid Derivatives

Reactivity Order and Leaving Group Effects in Dicarboxylic Acid Derivatives

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a well-established order, which is directly applicable to the derivatives of 2-iodo-(2Z)-2-butenedioic acid. libretexts.orgyoutube.comlongdom.org This reactivity is primarily governed by the ability of the substituent to act as a good leaving group. A better leaving group is a weaker base.

The general order of reactivity is:

Acid Halide > Acid Anhydride > Ester > Amide

Acid halides are the most reactive because the halide ion (e.g., Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). libretexts.org

Acid anhydrides are the next most reactive. The leaving group is a carboxylate anion, which is stabilized by resonance and is a good leaving group. libretexts.orgsaskoer.ca

Esters are less reactive than anhydrides. The leaving group is an alkoxide ion (RO⁻), which is a stronger base than a carboxylate ion. libretexts.org

Amides are the least reactive of the common carboxylic acid derivatives. The leaving group would be an amide ion (R₂N⁻), which is a very strong base and therefore a very poor leaving group. libretexts.org

This trend in reactivity can be summarized in the following table:

| Derivative Type | Leaving Group | Basicity of Leaving Group | Reactivity |

| Acid Halide | X⁻ (e.g., Cl⁻) | Very Weak | Very High |

| Acid Anhydride | RCOO⁻ | Weak | High |

| Ester | RO⁻ | Moderate | Moderate |

| Amide | R₂N⁻ | Strong | Low |

Table 2: Reactivity Order of Carboxylic Acid Derivatives

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. Simple aliphatic carboxylic acids are generally stable to heat, but decarboxylation is facilitated by the presence of an electron-withdrawing group at the β-carbon of the carboxylic acid. youtube.com

In the case of 2-iodo-(2Z)-2-butenedioic acid, each carboxylic acid group is in a β-position relative to the double bond, which itself is substituted with an electron-withdrawing iodine atom and another carboxylic acid group. This arrangement can facilitate decarboxylation upon heating, likely proceeding through a cyclic transition state to yield a substituted acrylic acid derivative. masterorganicchemistry.com The reaction may proceed in a stepwise manner, with the loss of one molecule of CO₂ followed by the potential loss of the second under more forcing conditions. The stability of the resulting carbanion intermediate also plays a crucial role in the feasibility of the decarboxylation process. wikipedia.orgorganic-chemistry.orgkhanacademy.org

Intramolecular Cyclization Reactions Involving Carboxyl Groups

The presence of two carboxylic acid groups in a cis-relationship on a four-carbon backbone makes 2-iodo-(2Z)-2-butenedioic acid a prime candidate for intramolecular cyclization reactions. The most straightforward of these is the formation of an anhydride.

Upon heating, 2-iodo-(2Z)-2-butenedioic acid can readily lose a molecule of water to form iodomaleic anhydride . This cyclic anhydride is a reactive intermediate that can undergo further transformations. The formation of a five-membered ring is entropically and enthalpically favorable.

Iodomaleic anhydride itself can be a versatile building block. The electron-deficient double bond is susceptible to nucleophilic attack, and the anhydride functionality can react with a variety of nucleophiles. For example, reaction with alcohols would lead to the monoester, while reaction with amines would yield the corresponding amic acid.

Beyond simple anhydride formation, other intramolecular cyclization pathways could be envisaged, potentially involving the iodine substituent. For instance, under specific conditions, a reaction could lead to the formation of lactones or other heterocyclic systems, although these would likely require specific reagents to promote such transformations. beilstein-journals.orgnih.govlpnu.uayoutube.comuvm.edu

Catalytic Activation and Transformation of 2-Butenedioic Acid, 2-iodo-, (2Z)-

The strategic functionalization of (Z)-iodomaleic acid is largely dependent on the type of catalyst employed. Transition metals, Lewis acids, and Brønsted acids each interact with different functionalities of the molecule, enabling a diverse range of transformations.

Transition Metal Catalysis for Directed Functionalization

Transition metal catalysis is a cornerstone for the functionalization of organohalides, and vinyl iodides like (Z)-iodomaleic acid are excellent substrates for such reactions. researchgate.net The electron-rich nature of the iodide ligand facilitates interactions with late transition metals, which can accelerate various steps in a catalytic cycle, including oxidative addition and reductive elimination. researchgate.net The carboxylate groups on the butenedioic acid backbone can act as directing groups, influencing the regioselectivity of C-H activation and other transformations. mdpi.commdpi.com

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of vinyl iodides. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are indispensable tools in modern organic synthesis. mdpi.comyoutube.com While specific studies on (Z)-iodomaleic acid are not extensively detailed in the provided results, the reactivity of similar vinyl iodide systems suggests its high potential in these transformations. The general mechanism for these couplings often involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.comyoutube.com

Table 1: Potential Transition Metal-Catalyzed Reactions of 2-Butenedioic acid, 2-iodo-, (2Z)- and its Derivatives

| Reaction Type | Catalyst/Reagents (General) | Potential Product |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | 2-Aryl-2-butenedioic acid |

| Heck Reaction | Pd catalyst, alkene, base | Substituted 2-butenedioic acid derivative |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | 2-Alkynyl-2-butenedioic acid |

| C-H Functionalization | Rh(III) or Pd(II) catalyst, directing group | Functionalized butenedioic acid derivative |

The carboxylate moieties in 2-Butenedioic acid, 2-iodo-, (2Z)- can play a crucial role in directing the functionalization of C-H bonds. mdpi.commdpi.com For instance, rhodium(III)-catalyzed C-H activation, often assisted by a directing group, can lead to the formation of new C-C or C-heteroatom bonds. mdpi.com In the context of (Z)-iodomaleic acid, the carboxylic acid groups could potentially direct the metal catalyst to activate a nearby C-H bond, leading to cyclization or further functionalization.

Lewis Acid and Brønsted Acid Catalysis in Transformations

Lewis acids and Brønsted acids offer alternative pathways for the transformation of 2-Butenedioic acid, 2-iodo-, (2Z)-, primarily by activating the carbonyl groups or the double bond.

Lewis Acid Catalysis:

Lewis acids, as electron pair acceptors, can coordinate to the carbonyl oxygen atoms of the carboxylic acid groups in (Z)-iodomaleic acid. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental to a wide range of organic reactions, including aldol (B89426) reactions and Friedel-Crafts acylations. wikipedia.org

In the context of 2-Butenedioic acid, 2-iodo-, (2Z)-, Lewis acid catalysis could facilitate esterification reactions or amidation reactions by activating the carboxylic acid moieties. Furthermore, Lewis acids can catalyze cycloaddition reactions, such as the Diels-Alder reaction, by coordinating to the dienophile and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov While the butenedioic acid derivative itself is an electron-deficient alkene, its reactivity in such cycloadditions could be modulated by the choice of Lewis acid and diene.

Table 2: Potential Lewis Acid-Catalyzed Transformations

| Reaction Type | Lewis Acid Catalyst (General) | Activated Species | Potential Transformation |

| Esterification | TiCl₄, AlCl₃ | Carbonyl group | Reaction with alcohols |

| Amidation | Sc(OTf)₃, Zn(OTf)₂ | Carbonyl group | Reaction with amines |

| Diels-Alder Reaction | BF₃, SnCl₄ | Alkene (as dienophile) | [4+2] Cycloaddition with dienes |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | Acylium ion precursor | Acylation of aromatic rings |

Brønsted Acid Catalysis:

Brønsted acids, as proton donors, can also play a significant role in the transformation of 2-Butenedioic acid, 2-iodo-, (2Z)-. researchgate.net A primary application is in the catalysis of esterification reactions. Protonation of the carbonyl oxygen of the carboxylic acid group increases its electrophilicity, facilitating attack by an alcohol nucleophile. researchgate.net

Moreover, Brønsted acids can activate the carbon-carbon double bond through protonation, potentially leading to the formation of a carbocation intermediate. mpg.de This carbocation can then be trapped by a nucleophile, leading to addition reactions across the double bond. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the nature of the nucleophile present. Chiral Brønsted acids have also emerged as powerful tools for asymmetric catalysis, enabling the enantioselective functionalization of various substrates. nih.gov

Table 3: Potential Brønsted Acid-Catalyzed Transformations

| Reaction Type | Brønsted Acid Catalyst (General) | Activated Species | Potential Transformation |

| Esterification | H₂SO₄, p-TsOH | Carbonyl group | Reaction with alcohols |

| Hydration | H₃O⁺ | Alkene | Addition of water across the double bond |

| Asymmetric Dearomatization | Chiral Phosphoric Acid | Alkene (in specific contexts) | Formation of chiral polycyclic structures |

Computational Chemistry for Understanding 2 Butenedioic Acid, 2 Iodo , 2z

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock and Møller-Plesset perturbation theory), can provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic characteristics. researchgate.netscienceopen.com

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. youtube.commanchester.ac.uk For (2Z)-2-Iodobut-2-enedioic acid, this process would likely reveal a planar or near-planar arrangement of the carbon backbone due to the sp² hybridization of the double-bonded carbons. The presence of the bulky iodine atom and the two carboxylic acid groups would introduce steric and electronic effects that influence bond lengths and angles.

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also critical. nih.govnih.gov For this dicarboxylic acid, the primary conformational flexibility would arise from the rotation around the C-C and C-O single bonds of the carboxylic acid groups. Theoretical calculations on the related maleic acid have identified several stable conformers. nih.govacs.org A similar computational exploration for (2Z)-2-Iodobut-2-enedioic acid would likely identify multiple low-energy conformers, with the relative stability of each being determined by a balance of intramolecular hydrogen bonding and steric repulsion.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of (2Z)-2-Iodobut-2-enedioic acid

| Parameter | Predicted Value (Å or °) |

| C=C Bond Length | 1.34 - 1.36 Å |

| C-I Bond Length | 2.05 - 2.15 Å |

| C-C Single Bond Length | 1.48 - 1.52 Å |

| C=O Bond Length | 1.20 - 1.22 Å |

| C-O Single Bond Length | 1.34 - 1.36 Å |

| O-H Bond Length | 0.96 - 0.98 Å |

| C=C-I Bond Angle | 120 - 124° |

| C=C-C Bond Angle | 122 - 126° |

| O=C-O Bond Angle | 120 - 123° |

Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the level of theory and basis set used in the calculation.

Analysis of Electronic Distribution and Frontier Orbitals

Understanding the electronic distribution within a molecule is key to predicting its reactivity. Computational methods can generate electron density maps and calculate atomic charges, revealing the electron-rich and electron-poor regions of (2Z)-2-Iodobut-2-enedioic acid. The electronegative oxygen and iodine atoms are expected to draw electron density, resulting in partial negative charges, while the carbon and hydrogen atoms would carry partial positive charges. A study on maleic acid showed that upon electronic excitation, the electron density on the double-bonded carbon atoms decreases, which could weaken the C=C bond and facilitate reactions. iao.ru

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For (2Z)-2-Iodobut-2-enedioic acid, the HOMO would likely be localized on the electron-rich C=C double bond and the lone pairs of the oxygen and iodine atoms. The LUMO is expected to be an antibonding π* orbital associated with the double bond and the carbonyl groups. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties for (2Z)-2-Iodobut-2-enedioic acid

| Property | Predicted Value/Description |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| HOMO Character | Primarily π-bonding orbital on C=C with contributions from oxygen and iodine p-orbitals |

| LUMO Character | Primarily π*-antibonding orbital on C=C and C=O bonds |

Note: These values are estimations based on typical DFT calculations for similar organic molecules and can vary significantly with the computational method.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comnih.gov For (2Z)-2-Iodobut-2-enedioic acid, the chemical shift of the vinylic proton would be influenced by the deshielding effects of the adjacent iodine and carboxylic acid groups. The chemical shifts of the carbon atoms would similarly be affected by their local electronic environments. Comparing calculated NMR spectra with experimental data is a powerful method for structure verification. The chemical shift of the two allylic hydrogen atoms in the related maleic anhydride (B1165640) is typically observed between 6.30-6.50 ppm due to the conjugation effect and the presence of neighboring carbonyl groups. echemi.com

Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. youtube.com Each vibrational mode corresponds to a specific molecular motion. For (2Z)-2-Iodobut-2-enedioic acid, characteristic vibrational frequencies would be expected for the O-H stretching of the carboxylic acids, the C=O stretching of the carbonyl groups, the C=C stretching of the double bond, and the C-I stretching. A study on maleic and fumaric acids used DFT calculations to predict and assign their vibrational spectra. nih.govacs.org

Table 3: Hypothetical Predicted Vibrational Frequencies for (2Z)-2-Iodobut-2-enedioic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3200 - 3500 (broad) |

| C-H Stretch (Vinylic) | 3050 - 3150 |

| C=O Stretch (Carbonyl) | 1700 - 1750 |

| C=C Stretch | 1620 - 1660 |

| C-O Stretch | 1200 - 1300 |

| C-I Stretch | 500 - 600 |

Note: These are general ranges and the exact frequencies would be determined by the specific molecular environment and computational method used.

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful platform to investigate the detailed mechanisms of chemical reactions, identifying transition states and calculating energy barriers. acs.orgepa.gov

Transition State Characterization and Reaction Energy Barriers

For any proposed reaction involving (2Z)-2-Iodobut-2-enedioic acid, such as isomerization, addition, or substitution reactions, computational methods can be used to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. For example, the isomerization of maleic acid to fumaric acid has been studied theoretically, revealing the involvement of a triplet state in the non-adiabatic reaction pathway. researchgate.netscienceopen.comresearchgate.net Similar computational approaches could be applied to understand the potential for cis-trans isomerization of (2Z)-2-Iodobut-2-enedioic acid.

Solvent Effects on Reactivity and Selectivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity and selectivity. rsc.orgnih.gov Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the reaction energy profile. For a polar molecule like (2Z)-2-Iodobut-2-enedioic acid, polar solvents would be expected to have a significant impact on its reactivity, particularly for reactions involving charged intermediates or transition states. Studies on the isomerization of maleic acid have shown that the reaction kinetics are influenced by the solvent environment. nih.gov

Catalyst-Substrate Interactions in Catalytic Cycles

While direct computational studies on the catalytic cycles of 2-Butenedioic acid, 2-iodo-, (2Z)- are not extensively reported, a comprehensive understanding can be constructed by examining theoretical investigations of analogous systems. The molecule presents two primary sites for catalyst interaction: the dicarboxylic acid moiety and the carbon-iodine bond on the double bond. Computational studies on related unsaturated carboxylic acids and vinyl iodides provide a robust framework for predicting its behavior.

In transition metal-catalyzed reactions, such as hydrogenation or cross-coupling, the initial step involves the coordination of the substrate to the metal center. For 2-Butenedioic acid, 2-iodo-, (2Z)-, the carboxylate groups can act as bidentate or monodentate ligands. Density Functional Theory (DFT) calculations on the interaction of similar dicarboxylic acids, like maleic acid, with metal surfaces and complexes have shown that the coordination geometry is crucial in determining the reaction pathway. For instance, in the catalytic hydrogenation of maleic acid, the cis-conformation allows for a favorable interaction with the catalyst surface, facilitating the addition of hydrogen across the double bond. rsc.orgdoi.org

The presence of the iodine atom introduces another layer of complexity and reactivity. The C-I bond is susceptible to oxidative addition by low-valent transition metal catalysts, a key step in many cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. sinica.edu.tw Computational studies on the oxidative addition of vinyl iodides to palladium(0) complexes have elucidated the electronic and steric factors governing this process. nih.gov The electron-withdrawing nature of the adjacent carboxylic acid groups in 2-Butenedioic acid, 2-iodo-, (2Z)- is expected to influence the energetics of this step.

| Interaction Type | Catalyst Type | Key Interacting Moiety | Predicted Interaction Mode | Supporting Computational Evidence |

|---|---|---|---|---|

| Coordination | Transition Metals (e.g., Pd, Pt, Rh) | Carboxylic Acid Groups | Bidentate or Monodentate | DFT studies on maleic and fumaric acid complexes mdpi.com |

| Oxidative Addition | Low-valent Transition Metals (e.g., Pd(0)) | Carbon-Iodine Bond | Insertion of metal into C-I bond | Mechanistic studies on vinyl iodide cross-coupling nih.govnih.gov |

| Hydrogenation | Heterogeneous Catalysts (e.g., Pd/C) | Carbon-Carbon Double Bond | Adsorption onto catalyst surface | Studies on maleic acid hydrogenation rsc.orgdoi.org |

Advanced Computational Methodologies for Halogenated Organic Compounds

The accurate theoretical treatment of iodine-containing molecules like 2-Butenedioic acid, 2-iodo-, (2Z)- necessitates the use of sophisticated computational methods that can account for the unique electronic structure of heavy elements.

Consideration of Relativistic Effects in Iodine-Containing Systems

For elements in the lower part of the periodic table, such as iodine, the velocity of inner-shell electrons can be a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate results. nih.govrsc.org Neglecting these effects can lead to significant errors in the prediction of molecular properties, including bond energies, geometries, and spectroscopic parameters. acs.org

Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. Scalar effects influence the contraction of s and p orbitals and the expansion of d and f orbitals, which in turn affects bonding and reactivity. Spin-orbit coupling, the interaction between the electron's spin and its orbital angular momentum, is particularly significant for iodine and can have a profound impact on the electronic structure and reactivity of iodinated compounds. researchgate.net For instance, theoretical studies on halogen bonding have shown that spin-orbit interactions can significantly affect the properties of iodine-mediated interactions. researchgate.net Therefore, high-accuracy computational studies on 2-Butenedioic acid, 2-iodo-, (2Z)- would require methods that incorporate these relativistic effects, such as the use of relativistic effective core potentials (ECPs) or fully relativistic four-component calculations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To study the behavior of 2-Butenedioic acid, 2-iodo-, (2Z)- in a complex environment, such as in solution or within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. researchgate.net These approaches partition the system into a quantum mechanical (QM) region and a molecular mechanics (MM) region. The chemically active part, in this case, the 2-Butenedioic acid, 2-iodo-, (2Z)- molecule and the catalyst, is treated with a high level of QM theory, while the surrounding environment (e.g., solvent molecules or protein residues) is described by a less computationally expensive MM force field.

| Methodology | Key Feature | Application to 2-Butenedioic acid, 2-iodo-, (2Z)- | Relevant Findings from Literature |

|---|---|---|---|

| Relativistic Quantum Chemistry | Inclusion of scalar relativistic effects and spin-orbit coupling. | Accurate calculation of electronic structure, bond energies, and reactivity. | Essential for correct prediction of properties of organoiodine compounds. nih.gov |

| Hybrid QM/MM | Combines high-level QM treatment of the active site with an MM description of the environment. | Modeling of catalytic reactions in solution or within an enzyme. | Provides insights into environmental effects on reaction mechanisms. researchgate.netnih.gov |

Applications of 2 Butenedioic Acid, 2 Iodo , 2z in Advanced Organic Synthesis

Strategic Building Block in the Synthesis of Complex Organic Molecules

The utility of a molecule as a strategic building block is defined by its ability to be incorporated efficiently into complex structures. This often involves its participation in well-established synthetic strategies like convergent and divergent synthesis or its use as a scaffold for introducing stereocenters.

Role in Convergent and Divergent Synthetic Routes

Convergent synthesis involves the independent synthesis of fragments of a complex molecule, which are then coupled together. nih.govnih.gov Divergent synthesis, conversely, starts from a central core molecule that is elaborated in successive steps to create a library of related compounds. wikipedia.orgrsc.org There is a lack of specific examples in the scientific literature demonstrating the use of 2-Butenedioic acid, 2-iodo-, (2Z)- as a key component in either convergent or divergent synthetic pathways for complex molecule construction.

Precursor for Chirality Introduction through Subsequent Functionalization

Molecules containing prochiral centers can serve as valuable precursors for introducing chirality. While methods exist for the enantioselective functionalization of various substrates, research specifically detailing the use of 2-Butenedioic acid, 2-iodo-, (2Z)- as a starting material for introducing chirality through subsequent chemical transformations has not been reported.

Precursor for the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. rsc.orgmdpi.commdpi.comnih.gov Many synthetic methods are dedicated to their construction, often using highly functionalized precursors.

Annulation Reactions Leading to Fused Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for building fused heterocyclic systems. The Robinson annulation is a classic example for forming six-membered rings. youtube.com However, there are no documented instances of 2-Butenedioic acid, 2-iodo-, (2Z)- participating in annulation reactions to yield fused heterocycles.

Synthesis of Five- and Six-Membered Heterocyclic Rings Incorporating the Butenedioic Scaffold

The synthesis of five- and six-membered heterocyclic rings is a major focus of organic chemistry. mdpi.com Despite the potential for the dicarboxylic acid and vinyl iodide functionalities of 2-Butenedioic acid, 2-iodo-, (2Z)- to participate in cyclization reactions, specific methods for synthesizing heterocycles that retain the butenedioic backbone from this precursor are not described in the literature.

Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formations

The vinyl iodide functional group is a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental transformations in this area. nih.govmdpi.comfrontiersin.org

Palladium-catalyzed reactions are particularly prominent for coupling aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.comyoutube.com The general mechanism for these reactions involves the oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation (in Suzuki and Stille couplings) or migratory insertion (in Heck couplings), and finally reductive elimination to yield the product and regenerate the catalyst.

Similarly, the Sonogashira reaction provides a powerful method for coupling terminal alkynes with vinyl or aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgwikipedia.orgyoutube.comyoutube.com Copper-catalyzed methods are also widely used for forming carbon-nitrogen (C-N) bonds. nih.govresearchgate.net

While these reactions are broadly applicable to a range of vinyl iodides, specific studies detailing the reactivity and yields of 2-Butenedioic acid, 2-iodo-, (2Z)- as a substrate in these named coupling reactions are absent from the surveyed literature. The electronic effects of the two carboxylic acid groups and the (Z)-stereochemistry would be expected to influence reactivity, but without experimental data, any discussion remains speculative.

Regio- and Stereoselective Functionalization

The presence of a vinyl iodide in 2-butenedioic acid, 2-iodo-, (2Z)- is of paramount importance for its application in regio- and stereoselective functionalization. Vinyl iodides are known to be excellent substrates in a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. wikipedia.org The reactivity of the carbon-iodine bond, being the weakest among the carbon-halogen bonds, allows for mild reaction conditions and high yields in these transformations. wikipedia.org

The Z-configuration of the double bond is a crucial feature that can be retained or selectively inverted under specific reaction conditions, thus allowing for precise control over the stereochemical outcome of the product. The two carboxylic acid groups can be readily converted to ester or amide functionalities, which not only modify the solubility and reactivity of the molecule but also serve as handles for further synthetic manipulations.

Palladium-Catalyzed Cross-Coupling Reactions:

The selective functionalization of the vinyl iodide moiety can be achieved with high efficiency using palladium catalysis. These reactions are foundational for the construction of complex molecular scaffolds.

Suzuki Coupling: The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the vinyl iodide and an organoborane, typically a boronic acid or ester. This reaction is known for its high tolerance of various functional groups and generally proceeds with retention of the double bond stereochemistry. acs.org For instance, the coupling of the dimethyl ester of 2-butenedioic acid, 2-iodo-, (2Z)- with an arylboronic acid would be expected to yield the corresponding 2-aryl-2-butenedioate, preserving the Z-configuration of the double bond. The choice of palladium catalyst and ligands is crucial in maintaining this stereointegrity. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of the vinyl iodide with an alkene. The regioselectivity of the Heck reaction with trisubstituted alkenes can be influenced by steric and electronic factors, as well as the specific catalytic system employed. buecher.delibretexts.orgnih.gov In the case of 2-butenedioic acid, 2-iodo-, (2Z)-, the reaction with an alkene would lead to the formation of a new carbon-carbon bond at the iodinated carbon, extending the carbon framework and introducing further functionality. The stereochemistry of the newly formed double bond is typically trans.

Sonogashira Coupling: The Sonogashira coupling allows for the direct connection of a terminal alkyne to the vinyl iodide, creating a conjugated enyne system. rsc.org This reaction is of significant value in the synthesis of natural products and functional organic materials. The reaction of 2-butenedioic acid, 2-iodo-, (2Z)- or its esters with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would be expected to proceed with retention of the Z-stereochemistry of the double bond, affording a (Z)-2-alkynyl-2-butenedioate. acs.org

The following table summarizes hypothetical, yet plausible, palladium-catalyzed cross-coupling reactions of dimethyl (Z)-2-iodomaleate, illustrating the expected regio- and stereoselective outcomes based on established principles.

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product | Stereochemistry |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base | Dimethyl (Z)-2-phenylmaleate | Retention (Z) |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | Dimethyl (Z)-2-(2-phenylvinyl)maleate | Trans (new C=C) |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | Dimethyl (Z)-2-(phenylethynyl)maleate | Retention (Z) |

Disclaimer: The reactions presented in this table are hypothetical and based on the known reactivity of similar vinyl iodides. Specific experimental validation for 2-butenedioic acid, 2-iodo-, (2Z)- or its derivatives may be required.

Multicomponent Reactions Featuring 2-Butenedioic Acid, 2-iodo-, (2Z)-

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. acs.org The electron-deficient nature of the double bond in 2-butenedioic acid, 2-iodo-, (2Z)-, particularly in its esterified form, makes it a suitable candidate for participating in various MCRs. These reactions can lead to the rapid construction of complex heterocyclic and carbocyclic frameworks.

Hypothetical Multicomponent Reaction:

A plausible MCR involving the dimethyl ester of 2-butenedioic acid, 2-iodo-, (2Z)- could be a three-component reaction with an amine and an isocyanide, catalyzed by a Lewis or Brønsted acid. This type of reaction could potentially lead to the formation of highly functionalized pyrrolidinone or other heterocyclic structures. The reaction would likely proceed through the initial formation of an imine or enamine, followed by a nucleophilic attack on the electron-deficient double bond of the iodomaleate derivative and subsequent cyclization with the isocyanide.

The following table illustrates a hypothetical multicomponent reaction featuring dimethyl (Z)-2-iodomaleate.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (Exemplary) | Potential Product Class |

| Dimethyl (Z)-2-iodomaleate | Aniline | tert-Butyl isocyanide | Sc(OTf)₃ | Highly substituted 2-pyrrolinones |

Disclaimer: The reaction presented in this table is a hypothetical example based on the known reactivity of α,β-unsaturated esters in multicomponent reactions. This specific transformation would require experimental investigation for validation.

The strategic application of both regio- and stereoselective functionalization and multicomponent reactions involving 2-butenedioic acid, 2-iodo-, (2Z)- opens up avenues for the efficient synthesis of a wide range of complex and potentially bioactive molecules. Further research into the reactivity of this versatile building block is warranted to fully exploit its synthetic potential.

Advanced Analytical Methods for 2 Butenedioic Acid, 2 Iodo , 2z and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2-Butenedioic acid, 2-iodo-, (2Z)-, providing the means to separate it from complex matrices and quantify its presence with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its polar carboxylic acid groups and resulting low volatility, 2-Butenedioic acid, 2-iodo-, (2Z)- requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization strategy for carboxylic acids is silylation, which replaces the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.govnist.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. nih.gov The derivatization reaction for 2-Butenedioic acid, 2-iodo-, (2Z)- with a silylating agent would proceed by converting the two carboxylic acid groups into their corresponding trimethylsilyl esters. nist.gov

Following derivatization, the resulting bis(trimethylsilyl) ester can be readily analyzed by GC-MS. nist.gov The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compound, typically using electron ionization (EI), and fragments it. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be employed, where the instrument is set to detect only specific fragment ions of the target analyte, thereby increasing sensitivity and reducing matrix interference. nih.govyoutube.com

Table 1: Illustrative GC-MS Parameters for Derivatized 2-Butenedioic acid, 2-iodo-, (2Z)-

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing non-volatile compounds like 2-Butenedioic acid, 2-iodo-, (2Z)- in complex matrices, without the need for derivatization. nih.govrsc.org The technique combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. youtube.com

The process begins with the separation of the analyte using a liquid chromatograph. youtube.com For a polar compound like 2-Butenedioic acid, 2-iodo-, (2Z)-, reversed-phase chromatography with an aqueous mobile phase containing an acid modifier (e.g., formic acid) is a common approach. sielc.comfrontiersin.org

After elution from the LC column, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is converted into gas-phase ions. nih.gov For a dicarboxylic acid, ESI in negative ion mode is highly effective, generating the deprotonated molecule [M-H]⁻. In the first stage of the tandem mass spectrometer, this precursor ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer. youtube.com This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (precursor ion m/z and product ion m/z), leading to high selectivity and low detection limits, often in the picogram to nanogram per milliliter range. nih.govnih.gov

Table 2: Predicted LC-MS/MS Parameters and Transitions for 2-Butenedioic acid, 2-iodo-, (2Z)-

| Parameter | Setting |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 240.9 |

| Potential Product Ions | Fragments from loss of H₂O, CO₂, I, or combinations thereof |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of non-volatile compounds. It is particularly well-suited for separating isomers, such as the (2Z)- (cis) and (2E)- (trans) isomers of 2-iodo-2-butenedioic acid. nih.govresearchgate.net

The separation of these geometric isomers can be achieved using a reversed-phase HPLC column (e.g., C18) with a UV detector. protocols.io The different spatial arrangements of the iodine and carboxyl groups in the cis and trans isomers lead to differences in their polarity and interaction with the stationary phase, enabling their separation. The mobile phase typically consists of a mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxyl groups) and an organic modifier like acetonitrile or methanol. sielc.com By carefully optimizing the mobile phase composition and gradient, baseline separation of the isomers can be achieved. nih.govhelixchrom.com The purity of a sample of 2-Butenedioic acid, 2-iodo-, (2Z)- can be determined by calculating the peak area percentage of the main component relative to any impurities, including its trans isomer.

Table 3: Typical HPLC Conditions for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Phosphoric or Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~210 nm |

| Column Temperature | 30 °C |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of 2-Butenedioic acid, 2-iodo-, (2Z)-. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)